N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide
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Overview
Description
N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, an oxadiazole ring, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the oxadiazole and phenylsulfonyl groups. Common reagents used in these reactions include hydrazine, acetic acid, and phenylsulfonyl chloride. The reaction conditions often require heating and the use of solvents such as ethanol or dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of certain pathogens.
Medicine: The compound has been investigated for its medicinal properties, particularly in the treatment of diseases such as cancer and inflammatory conditions. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. The phenylsulfonyl group, in particular, plays a crucial role in its biological activity by binding to enzymes or receptors, thereby modulating their function. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine
Uniqueness: N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4S/c1-11-10-13(20-21(11)2)15-18-19-16(25-15)17-14(22)8-9-26(23,24)12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIJPLQICPJZJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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